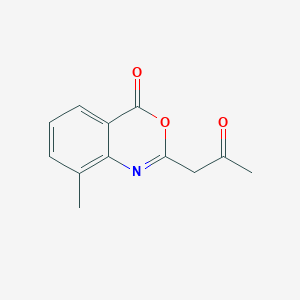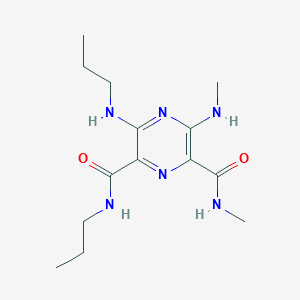
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its chloro, nitro, and dioxo groups attached to the anthracene ring structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid typically involves multiple steps, starting with the nitration of anthraquinone derivatives. The nitration process introduces the nitro group (-NO2) into the anthracene ring. Subsequent chlorination introduces the chloro group (-Cl) at the desired position. The dioxo groups are usually introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving anthraquinone derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group (-NH2).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidized derivatives of the anthraquinone structure.
Reduction: Amino derivatives of the compound.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The nitro and chloro groups interact with specific enzymes and receptors in biological systems.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific arrangement of functional groups. Similar compounds include:
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxyl groups instead of chloro and nitro groups.
6-Chloro-9,10-dioxoanthracene-2-carboxylic acid: Lacks the nitro group present in the compound of interest.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClNO6/c16-12-8(15(20)21)5-9(17(22)23)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFEHNYIDVAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)
![3-[[(Diphenylmethylene)amino]oxy]propanenitrile](/img/structure/B8043484.png)
![4-Chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]quinoline](/img/structure/B8043488.png)

![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)
![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)


![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)
